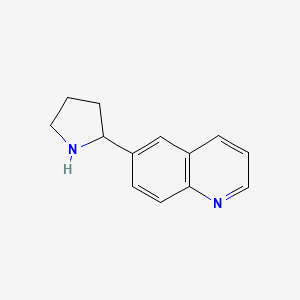

6-(Pyrrolidin-2-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyrrolidin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9,12,14H,2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBYGJLVFNLHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587695 | |

| Record name | 6-(Pyrrolidin-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860299-05-4 | |

| Record name | 6-(Pyrrolidin-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Pyrrolidin-2-yl)quinoline: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a multitude of natural products and synthetic drugs, valued for its unique stereochemical and conformational properties.[4][5] The conjugation of these two privileged moieties into a single molecular entity, 6-(pyrrolidin-2-yl)quinoline, presents a compelling scaffold for the exploration of novel pharmacological agents. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and potential therapeutic applications of this compound, underpinned by the extensive biological activities associated with its constituent heterocycles.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic organic compound composed of a quinoline ring system substituted at the 6-position with a pyrrolidin-2-yl group.

Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 860299-05-4 | [6] |

| Molecular Formula | C₁₃H₁₄N₂ | [7] |

| Molecular Weight | 198.26 g/mol | [7] |

| SMILES | C12=CC(C3NCCC3)=CC=C1N=CC=C2 | [8] |

2D Chemical Structure

Caption: Proposed synthesis of this compound via Buchwald-Hartwig coupling.

Experimental Protocol (Hypothetical):

-

Step 1: N-Boc-6-(pyrrolidin-1-yl)quinoline Synthesis:

-

To a solution of 6-bromoquinoline (1.0 eq) and N-Boc-pyrrolidine (1.2 eq) in anhydrous toluene, add cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-6-(pyrrolidin-1-yl)quinoline.

-

-

Step 2: Deprotection to this compound:

-

Dissolve the N-Boc-protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

-

Pathway 2: Skraup-Doebner-Von Miller Reaction from a Functionalized Aniline

An alternative strategy involves the construction of the quinoline ring from a pre-functionalized aniline precursor. The Skraup-Doebner-Von Miller reaction is a classic and versatile method for quinoline synthesis. [9][10]

Caption: Synthesis of this compound via the Skraup-Doebner-Von Miller reaction.

Experimental Protocol (Hypothetical):

-

Synthesis of 4-(Pyrrolidin-2-yl)aniline: This intermediate can be synthesized from 4-nitroaniline and a suitable pyrrolidine precursor, followed by reduction of the nitro group.

-

Skraup-Doebner-Von Miller Reaction:

-

To a mixture of 4-(pyrrolidin-2-yl)aniline (1.0 eq) and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), slowly add concentrated sulfuric acid while cooling in an ice bath.

-

Add glycerol (3.0 eq) dropwise, maintaining a low temperature.

-

Heat the reaction mixture cautiously to 120-140 °C for several hours.

-

After cooling, pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., diethyl ether or DCM).

-

Purify by column chromatography or distillation under reduced pressure.

-

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. For instance, the protons on the benzene portion of the quinoline ring would appear as a set of coupled multiplets, while the protons on the pyridine portion would also show characteristic shifts and couplings. The protons of the pyrrolidine ring would appear in the upfield region, with their diastereotopic nature potentially leading to complex splitting patterns. [11][12][13][14]* ¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms. The aromatic carbons of the quinoline ring would resonate in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the pyrrolidine ring would appear in the upfield region (typically 20-60 ppm). [11][12][13]* 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the quinoline and pyrrolidine moieties. [11][12]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₄N₂. Fragmentation patterns observed in the mass spectrum could also provide structural information. [11][12]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or TFA) would likely provide good separation. [1][8][15][16]* Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound, GC-MS could also be a valuable tool for purity assessment and identification. [1][15][16][17]

Biological Significance and Therapeutic Potential

The therapeutic potential of this compound can be inferred from the well-established pharmacological profiles of its constituent quinoline and pyrrolidine scaffolds.

The Quinoline Moiety in Drug Discovery

The quinoline ring system is a prominent feature in a vast number of pharmaceuticals and biologically active compounds. [18][19]Its derivatives have demonstrated a wide array of pharmacological activities, including:

-

Anticancer: Many quinoline-containing compounds exhibit potent anticancer activity through various mechanisms, such as DNA intercalation, inhibition of topoisomerases, and modulation of signaling pathways involved in cell proliferation and apoptosis. [3][5][6][20][21]* Antimicrobial: The quinoline scaffold is the basis for several classes of antibacterial and antifungal agents. Fluoroquinolone antibiotics, for example, are a major class of synthetic antibacterial drugs. [5][6][21]* Anti-inflammatory: Certain quinoline derivatives have shown significant anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes and cytokines. [3][5][6][21]* Antimalarial: Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the treatment of malaria. [3][21]* Central Nervous System (CNS) Activity: Various quinoline derivatives have been investigated for their effects on the CNS, including anticonvulsant and neuroprotective activities. [5][6]

The Pyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring is another privileged scaffold in drug design, offering unique three-dimensional diversity. [4][22][23]Its presence in a molecule can influence solubility, lipophilicity, and metabolic stability. Pyrrolidine derivatives have been associated with a range of biological activities, including:

-

Anticancer: Numerous pyrrolidine-containing compounds have demonstrated significant antiproliferative effects against various cancer cell lines. [4][23]* Antiviral: The pyrrolidine scaffold is found in several antiviral agents, including some used in the treatment of HIV. [23]* Neurological Disorders: The rigid, chiral nature of the pyrrolidine ring makes it a valuable component in the design of ligands for CNS targets, with applications in treating neurodegenerative diseases and psychiatric disorders. [4]* Enzyme Inhibition: The pyrrolidine ring can mimic the transition state of certain enzymatic reactions, leading to the development of potent and selective enzyme inhibitors.

Potential Applications of this compound

The combination of the quinoline and pyrrolidine moieties in this compound suggests several promising avenues for therapeutic investigation:

-

Oncology: Given the anticancer properties of both parent scaffolds, this hybrid molecule could be a promising candidate for the development of novel anticancer agents. Its potential mechanisms could involve targeting DNA, kinases, or other proteins involved in cancer progression. [20][24][25]* Infectious Diseases: The compound could be explored for its antibacterial, antifungal, or antiviral properties, potentially offering a new scaffold to combat drug-resistant pathogens.

-

Neuropharmacology: The presence of the pyrrolidine ring suggests potential interactions with CNS targets. The compound could be investigated for activity in models of epilepsy, Alzheimer's disease, or other neurological disorders. [26]* Inflammatory Disorders: The anti-inflammatory potential of the quinoline moiety could be modulated by the pyrrolidine substituent, leading to novel anti-inflammatory agents.

In Silico ADME/Tox Prediction

Computational models are invaluable in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. [26][27][28][29][30]

| ADME/Tox Parameter | Predicted Outcome | Rationale/Implication |

|---|---|---|

| Oral Bioavailability | Moderate to Good | The molecule's size and predicted logP fall within the range typical for orally bioavailable drugs (Lipinski's Rule of Five). [30] |

| Blood-Brain Barrier (BBB) Penetration | Possible | The predicted lipophilicity and the presence of a tertiary amine suggest potential for CNS penetration. [28] |

| Metabolism | Likely via CYP450 enzymes | The aromatic quinoline ring is susceptible to oxidation by cytochrome P450 enzymes. The pyrrolidine ring may also undergo metabolism. |

| Toxicity | Potential for hepatotoxicity and cardiotoxicity | Quinoline derivatives have been associated with these toxicities, which would need to be carefully evaluated in preclinical studies. [29]|

These are general predictions and would require experimental validation.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold that strategically combines the well-documented pharmacological attributes of both quinoline and pyrrolidine heterocycles. While specific experimental data for this compound is limited, a comprehensive analysis of the literature on related structures allows for the rational design of synthetic routes and the prediction of its physicochemical and biological properties. The diverse therapeutic potential of its constituent moieties strongly suggests that this compound and its derivatives warrant further investigation as potential lead compounds in various areas of drug discovery, particularly in oncology, infectious diseases, and neuropharmacology. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing class of molecules.

References

[1]BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. [4]Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PMC - PubMed Central. [2]Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [3]Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. (2025). Organic Chemistry Frontiers (RSC Publishing). [31]Palladium in Quinoline Synthesis. (n.d.). ScienceDirect. [17]BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Yuan, X. (2022). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [20]Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. (2019). PubMed. [15]BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. [7]AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. [5]Biological activities of quinoline derivatives. (2009). PubMed. [32]Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ResearchGate. [33]Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. (n.d.). PMC - NIH. [34]Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (2016). Organic Chemistry Portal. [8]HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). [6]Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. [24]Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as Novel Selective Androgen Receptor Modulators. (2007). PubMed. [9]How to synthesize 6-aminoquinoline. (2024). Guidechem. [27]Development of predictive in silico models for ADME properties. (n.d.). ResearchGate. [16]Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). ResearchGate. [35]Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. 25 Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.). ResearchGate. [11]Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009). PubMed. [36]Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey | Request PDF. (2025). ResearchGate. [22]Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine. [18]Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC - PubMed Central. [21]Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [19]Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). [10]Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [26]In silico prediction of ADME properties: are we making progress?. (n.d.). PubMed. [12]Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. [13]1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [28]Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central. [37]Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (n.d.). Beilstein Journals. [38]1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... (n.d.). ResearchGate. [14]SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). [29]Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. (n.d.). International Journal of Pharmaceutical Sciences. [30]Lipinski's rule of five for drug likeliness and in silico ADME properties of quinoline derivatives by QikProp. (n.d.). ResearchGate. [23]Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH. [39]Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities. (2025). Semantic Scholar. [40]Quinoline(91-22-5) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Quinoline synthesis [organic-chemistry.org]

- 11. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]

- 13. tsijournals.com [tsijournals.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. enamine.net [enamine.net]

- 23. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijpsjournal.com [ijpsjournal.com]

- 30. researchgate.net [researchgate.net]

- 31. Redirecting [linkinghub.elsevier.com]

- 32. researchgate.net [researchgate.net]

- 33. Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

- 35. Pyrrolidine synthesis [organic-chemistry.org]

- 36. researchgate.net [researchgate.net]

- 37. beilstein-journals.org [beilstein-journals.org]

- 38. researchgate.net [researchgate.net]

- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 40. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]

Physicochemical properties of 6-(Pyrrolidin-2-yl)quinoline

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyrrolidin-2-yl)quinoline

Abstract

This compound is a heterocyclic compound incorporating two pharmacologically significant scaffolds: quinoline and pyrrolidine. The quinoline core is prevalent in numerous therapeutic agents, while the pyrrolidine ring offers a three-dimensional structure that can enhance binding affinity and improve pharmacokinetic properties.[1][2] A comprehensive understanding of the physicochemical properties of this hybrid molecule is paramount for its evaluation in drug discovery and development. This guide provides a senior application scientist's perspective on the essential characterization of this compound, focusing on its structural attributes, ionization behavior (pKa), lipophilicity (LogP), and aqueous solubility. We present not only the theoretical underpinnings of these properties but also detailed, field-proven experimental protocols for their determination. The narrative emphasizes the causal relationships between these fundamental properties and a compound's ultimate biological fate, offering researchers a robust framework for advancing novel quinoline-based compounds from the bench to preclinical assessment.

Introduction: The Rationale for Physicochemical Profiling

In modern drug discovery, the journey of a molecule from a preliminary "hit" to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These in vivo behaviors are, in turn, governed by a set of fundamental physicochemical properties. Two scaffolds of high interest are quinoline, a bicyclic aromatic heterocycle found in drugs like quinine and chloroquine, and pyrrolidine, a five-membered saturated nitrogen heterocycle that provides a versatile, sp3-hybridized scaffold.[1][2] The molecule this compound represents a logical fusion of these two privileged structures.

However, synthesizing a novel chemical entity is merely the first step. To predict its potential for success, we must meticulously characterize its intrinsic properties. Low aqueous solubility can doom a compound to poor bioavailability, while unfavorable lipophilicity can lead to poor absorption or off-target toxicity.[3] The ionization state of a molecule at physiological pH, dictated by its pKa, influences its interaction with targets, cell membrane permeability, and formulation possibilities.

This guide serves as a technical blueprint for researchers and drug development professionals tasked with the physicochemical characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and the implications of the resulting data, thereby providing a self-validating system for robust compound evaluation.

Molecular Structure and Core Properties

The foundational step in characterizing any compound is confirming its structure and basic molecular properties.

Caption: Integrated workflow for synthesis and characterization.

Conclusion: Building a Predictive Profile

The physicochemical properties of this compound are not merely data points; they are predictive indicators of its potential as a therapeutic agent. By systematically determining its pKa, LogD, and aqueous solubility using the authoritative protocols outlined in this guide, researchers can build a robust profile of the molecule. This profile is essential for interpreting biological assay results, designing appropriate in vivo studies, and guiding future medicinal chemistry efforts to optimize the compound's drug-like properties. A molecule with a well-understood physicochemical foundation is one that is primed for successful development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). pH measurement and determination of pKa value. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Bui, L., & Lewis, R. E. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Retrieved from [Link]

-

Oja, M., et al. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved from [Link]

-

Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidin-1-yl(quinolin-2-yl)methanimine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Retrieved from [Link]

-

PubMed. (2013). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. Retrieved from [Link]

-

mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. Retrieved from [Link]

-

International Journal of PharmTech Research. (2014). New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

-

Georganics. (n.d.). 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of the 6-(Pyrrolidinyl)quinoline Scaffold in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The fusion of distinct pharmacophores into a single molecular entity is a cornerstone strategy in modern drug discovery, aimed at creating novel chemical matter with enhanced potency and unique biological activity. The 6-(pyrrolidinyl)quinoline scaffold represents such a fusion, combining the well-established quinoline ring system with the versatile pyrrolidine moiety.

Quinoline, a bicyclic heterocycle of benzene and pyridine, is recognized as a "privileged scaffold".[1][2] Its rigid, planar structure and versatile synthetic handles have led to its incorporation into a wide array of therapeutic agents, exhibiting activities spanning anticancer, antimalarial, antimicrobial, and anti-inflammatory domains.[2][3][4] Similarly, the five-membered saturated pyrrolidine ring is a prevalent feature in natural products and synthetic drugs.[5] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[5]

This technical guide provides an in-depth analysis of the known biological activities of the 6-(pyrrolidinyl)quinoline core. We will focus primarily on its significant potential in oncology, drawing from detailed studies on a series of potent anticancer derivatives. Additionally, we will explore the potential antimicrobial activities of this scaffold, supported by the broader activities of its constituent parts. The guide will delve into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Synthesis of the 6-(Pyrrolidinyl)quinoline Scaffold

The construction of the 6-(pyrrolidinyl)quinoline core can be achieved through established synthetic methodologies for quinoline synthesis, followed by functionalization. A common approach involves the cyclization of appropriately substituted anilines and a three-carbon component, such as the Conrad-Limpach or Doebner-von Miller reactions.[1] The pyrrolidine moiety is typically introduced via nucleophilic aromatic substitution on a halo-substituted quinoline precursor.

A representative synthetic workflow is depicted below, illustrating the key steps to access the target scaffold.

This multi-step process allows for significant diversification. Variations in the starting aniline can introduce substituents on the benzo portion of the quinoline ring, while different cyclization partners can modify the pyridine part. This synthetic flexibility is crucial for conducting detailed structure-activity relationship (SAR) studies.

Potent Anticancer Activity

Research has identified the 6-(pyrrolidinyl)quinoline scaffold as a promising framework for the development of novel anticancer agents. A notable study detailed the design and synthesis of a series of 6-(pyrrolidin-1-yl)quinolin-4-one derivatives, leading to the discovery of a highly potent lead compound.[6]

Lead Compound and In Vitro Efficacy

The standout compound from this series was 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (referred to as compound 6h in the study).[6] This molecule demonstrated significant and broad-spectrum antiproliferative activity against a panel of human cancer cell lines, with inhibitory concentrations in the nanomolar to low-micromolar range.[6] Importantly, it showed reduced toxicity against a normal human cell line, suggesting a favorable therapeutic window.[6]

| Cancer Cell Line | Cancer Type | GI₅₀ (µM)[6] |

| NCI-H522 | Non-Small Cell Lung | 0.046 |

| PC-3 | Prostate | 0.16 |

| DU-145 | Prostate | 0.20 |

| A549/ATCC | Lung | 0.22 |

| UACC-62 | Melanoma | 0.24 |

| OVCAR-3 | Ovarian | 0.30 |

| MCF7 | Breast | 0.32 |

| ACHN | Renal | 0.44 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Mechanism of Action: Antimitotic Agent

Further mechanistic studies were conducted to elucidate how compound 6h exerts its potent anticancer effects. A COMPARE analysis, a computational tool used by the National Cancer Institute to identify potential mechanisms of action by comparing cellular response patterns, suggested that compound 6h may function as an antimitotic agent.[6] Its activity pattern closely resembled that of Vinca alkaloids, a class of drugs that inhibit cell division by interfering with microtubule dynamics.[6]

This proposed mechanism involves the arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis and ultimately leading to apoptotic cell death.

Structure-Activity Relationship (SAR)

The development of compound 6h was guided by a systematic SAR study. The analysis revealed several key structural features essential for potent antiproliferative activity.

-

Pyrrolidine at C6: The presence of the pyrrolidine ring at the 6-position of the quinoline core was found to be highly favorable for activity compared to other substituents.

-

2-Aryl Substituent: A phenyl ring at the 2-position was crucial.

-

Hydroxyphenyl Moiety: Specific substitution patterns on the 2-phenyl ring were critical. A hydroxyl group at the meta-position (C3') and a methoxy group at the C5' position of the phenyl ring resulted in the most potent compound (6h ).[6] Moving or removing these groups generally led to a significant decrease in activity.

Potential Antimicrobial Activity

While the most detailed research on this specific scaffold focuses on anticancer applications, the constituent quinoline and pyrrolidine moieties are independently known to be core components of many antimicrobial agents.[2][7][8][9]

Quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[8][10][11] Their mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase or dihydrofolate reductase (DHFR).[7] Several studies have reported quinoline-based compounds with potent activity against multidrug-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA).[7]

| Representative Quinoline Derivative | Target Organism | MIC (µg/mL)[7] |

| Compound 6c | MRSA (ATCC 33591) | 0.75 |

| Compound 6c | VRE (ATCC 700802) | 0.75 |

| Compound 6c * | MRSE (RP62A) | 2.50 |

| Daptomycin (Control) | MRSA / VRE / MRSE | 0.75 - 2.50 |

*Note: Compound 6c is a quinoline-2-one Schiff-base hybrid, not the 6-(pyrrolidinyl)quinoline scaffold, but is presented to illustrate the antimicrobial potential of the quinoline core.

Given the strong antimicrobial precedent for the quinoline core, the 6-(pyrrolidinyl)quinoline scaffold represents a compelling candidate for future antimicrobial screening and development. The pyrrolidine moiety could serve to modulate physicochemical properties like solubility and cell permeability, potentially enhancing efficacy against bacterial or fungal pathogens.

Key Experimental Protocols

To facilitate further research on this scaffold, this section provides standardized, step-by-step protocols for evaluating the primary biological activities discussed.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[12]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well microtiter plate in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test compounds (e.g., 6-(pyrrolidinyl)quinoline derivatives) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Drug Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Future Perspectives and Conclusion

The 6-(pyrrolidinyl)quinoline scaffold has emerged as a highly promising and druggable framework in medicinal chemistry. The compelling, broad-spectrum anticancer activity of derivatives like 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one underscores its potential for development into a new class of antimitotic agents.[6] The well-defined structure-activity relationships provide a clear roadmap for further optimization to enhance potency and refine pharmacological profiles.

Future research should focus on several key areas:

-

Synthesis of Analogs: The synthesis and biological evaluation of the exact 6-(pyrrolidin-2-yl)quinoline scaffold is a logical next step to explore the impact of the pyrrolidine's point of attachment.

-

Mechanism Deconvolution: While initial studies point towards an antimitotic mechanism, further investigation into the specific molecular target (e.g., tubulin binding) is warranted.

-

Antimicrobial Exploration: A systematic screening of 6-(pyrrolidinyl)quinoline derivatives against a diverse panel of bacterial and fungal pathogens, including drug-resistant strains, could uncover novel antimicrobial leads.

-

Pharmacokinetic Profiling: Promising lead compounds should be advanced into ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-likeness and suitability for in vivo evaluation.

References

[6] Hsieh, M., Liu, C., Hsu, M., Chen, Y., Chen, I., Chen, C., Huang, H., & Chen, C. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 21(18), 5540-5548. [Link]

[7] Al-Warhi, T., Sabt, A., Edrees, M., Al-Ghorbani, M., Al-shar'abi, K., Al-Wossabi, L., Al-hassn, A., & Marzouk, M. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 14896. [Link]

[10] Li, J., Wang, C., Li, S., Zhang, Y., & Wang, Z. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Precision Chemistry, 2(1), 53-62. [Link]

[13] Kumar, A., Sharma, S., & Kumar, V. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]

[14] Wujec, M., Ulanowska, K., & Paneth, P. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(15), 4984. [Link]

[15] Kumar, A., Sharma, S., & Kumar, V. (2016). Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. Letters in Drug Design & Discovery, 13(9), 834-842. [Link]

[16] ResearchGate. (n.d.). Previously reported bioactive quinoline analogues. Retrieved January 7, 2026, from [Link]

[5] Powers, K., Diaz-Vazquez, G., Josten, M., Sahl, H., & Ramirez-Mondragon, C. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 11(11), 1629. [Link]

[8] Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5221-5270. [Link]

[9] ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Retrieved January 7, 2026, from [Link]

[11] Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]

[17] Mosaffa, F., Hadizadeh, F., Fathi, F., Eslami Nasab, Z., Pourzahed, T., Aboutorabzade, S., & Ghodsi, R. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 22(12), 1466-1474. [Link]

[1] Taddesse, S., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23835-23851. [Link]

[3] V, S., & K, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-10. [Link]

[2] Shahrukh, A., Batool, S., Sarfraz, M., Hawsawi, M., & et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25. [Link]

[18] ResearchGate. (n.d.). an overview of quinoline derivatives as anti-cancer agents. Retrieved January 7, 2026, from [Link]

[19] Lesher, G., Froelich, E., Gruett, M., Bailey, J., & Brundage, R. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]

[12] Jamshed, A., Jamshaid, M., & Raza, S. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 789-803. [Link]

[20] Ferlin, M., Gatto, B., Chiarelotto, G., & Palumbo, M. (2000). Pyrrolo-quinoline derivatives as potential antineoplastic drugs. Bioorganic & Medicinal Chemistry, 8(6), 1415-1422. [Link]

[21] Saha, B., & et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

[4] Gupta, H. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apjhs.com [apjhs.com]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrrolo-quinoline derivatives as potential antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of 6-(Pyrrolidin-2-yl)quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 6-(pyrrolidin-2-yl)quinoline derivatives are emerging as a particularly promising chemotype with a diverse range of potential therapeutic applications. This technical guide provides an in-depth analysis of the current state of research on these compounds, with a primary focus on their well-documented activity as Selective Androgen Receptor Modulators (SARMs) for anabolic therapies and their emerging potential as novel antifungal agents. Additionally, this guide will briefly explore the prospective applications of this scaffold in oncology and neurodegenerative diseases, while also providing detailed, field-proven experimental protocols for the evaluation of these derivatives.

Introduction: The Quinoline Core and the Significance of the 6-(Pyrrolidin-2-yl) Moiety

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the development of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a pyrrolidine ring at the 6-position of the quinoline nucleus introduces a three-dimensional structural element that can significantly influence the compound's interaction with biological targets. This substitution can enhance binding affinity, selectivity, and pharmacokinetic properties, making the this compound scaffold a fertile ground for the discovery of novel therapeutics.

This guide will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives across different therapeutic areas, providing a comprehensive resource for researchers in the field.

Therapeutic Application I: Selective Androgen Receptor Modulators (SARMs)

One of the most well-established therapeutic applications of this compound derivatives is in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and other conditions that could benefit from the anabolic effects of androgens without the associated side effects.

Lead Compound and Preclinical Efficacy

A significant breakthrough in this area was the discovery of 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one.[1] This compound has demonstrated excellent anabolic activity in muscle and bone with a significantly reduced effect on the prostate in preclinical models.[1]

| Preclinical Model | Observed Effect of 6-[(2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-4-trifluoromethylquinolin-2(1H)-one |

| Rat model of hypogonadism | Excellent anabolic activity in muscle with reduced effect on the prostate.[1] |

| Rat model of post-menopausal osteoporosis | Improved bone strength.[1] |

Mechanism of Action: Androgen Receptor Modulation

The therapeutic effects of these SARMs are mediated through their interaction with the androgen receptor (AR), a ligand-inducible transcription factor. Upon binding, the SARM induces a conformational change in the AR, leading to the recruitment of co-regulatory proteins and the modulation of target gene expression in a tissue-specific manner. The precise molecular interactions that govern this selectivity are a key area of ongoing research.

Figure 1: Simplified signaling pathway of a this compound SARM.

Experimental Protocols for SARM Evaluation

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the androgen receptor.

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Test compound (this compound derivative)

-

Unlabeled R1881 (for standard curve)

-

Dexamethasone (weak positive control)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and the unlabeled R1881.

-

In a 96-well plate, add the test compound or unlabeled R1881, [³H]-R1881, and rat prostate cytosol.

-

Incubate the plate to allow for competitive binding.

-

Separate the bound from the free radioligand using a suitable method (e.g., hydroxylapatite slurry).

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the [³H]-R1881 binding (IC₅₀) to determine its binding affinity.[4]

The Hershberger assay is an in vivo screening method to assess the androgenic and anti-androgenic activity of a substance.[5][6]

Animals:

-

Castrated male rats (peri-pubertal)

Procedure:

-

Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

For anti-androgenic testing, co-administer the test compound with a reference androgen agonist (e.g., testosterone propionate).

-

Include a vehicle control group and a positive control group.

-

After 10 days, euthanize the animals and dissect five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

Record the wet weight of each tissue.

-

A statistically significant increase in the weight of at least two of these tissues indicates androgenic activity. A statistically significant decrease in the weight of at least two of these tissues in the presence of a reference androgen indicates anti-androgenic activity.[5][6]

This model is used to evaluate the efficacy of SARMs in preventing bone loss.[7][8]

Animals:

-

Adult male rats

Procedure:

-

Perform bilateral orchidectomy (castration) to induce androgen deficiency. A sham-operated group should be included as a control.

-

Allow a recovery period for the induction of bone loss.

-

Administer the test compound or vehicle to the orchidectomized rats for a specified period.

-

At the end of the treatment period, euthanize the animals and collect femurs and/or tibiae.

-

Analyze bone mineral density (BMD) and bone microarchitecture using techniques such as dual-energy X-ray absorptiometry (DEXA) and micro-computed tomography (µCT).

-

Mechanical strength of the bones can be assessed using three-point bending tests.[7][8]

Therapeutic Application II: Antifungal Agents

A more recent and highly promising application of this compound derivatives is in the development of novel antifungal agents. Specifically, spiro[pyrrolidine-2,3'-quinoline] and spiro[pyrrolidine-3,3'-quinoline] derivatives have demonstrated potent activity against a range of pathogenic fungi.[4][9]

Mechanism of Action: Chitin Synthase Inhibition

The antifungal activity of these spiro-pyrrolidine-quinoline derivatives is attributed to their ability to inhibit chitin synthase.[4][9] Chitin is an essential structural component of the fungal cell wall, and its synthesis is crucial for fungal viability and growth. By inhibiting chitin synthase, these compounds disrupt cell wall integrity, leading to fungal cell death. This mechanism is particularly attractive as chitin is absent in mammals, suggesting a high degree of selectivity and a potentially favorable safety profile.

Sources

- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

Synthesis of novel analogs of 6-(Pyrrolidin-2-yl)quinoline

An In-Depth Technical Guide to the Synthesis of Novel Analogs of 6-(Pyrrolidin-2-yl)quinoline

Abstract

The this compound scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, demonstrating significant potential in drug discovery. Notably, derivatives of this core structure have been identified as potent ligands for sigma (σ) receptors and nicotinic acetylcholine receptors (nAChRs), making them attractive targets for developing therapeutics for neurological disorders and cancer.[1][2][3] This guide provides a comprehensive overview of the synthetic strategies for creating novel analogs of this compound, intended for researchers and drug development professionals. We will explore robust methodologies for the construction of the quinoline and pyrrolidine moieties, detail key coupling strategies for their convergent assembly, and discuss pathways for further diversification. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided to ensure reproducibility and success.

Strategic Overview: Retrosynthetic Analysis

A convergent approach is the most logical and flexible strategy for synthesizing a library of this compound analogs. This allows for the independent synthesis and modification of the two core heterocyclic components—the quinoline backbone and the pyrrolidine ring—before their final assembly. This modularity is paramount for efficient structure-activity relationship (SAR) studies.

The primary disconnection is at the C-N bond linking the two rings. This leads to two key synthons: a 6-functionalized quinoline (typically a halide, such as 6-bromoquinoline, for cross-coupling) and a 2-substituted pyrrolidine.

Caption: Retrosynthetic analysis of the target scaffold.

Synthesis of the Quinoline Core (Synthon A)

The synthesis of substituted quinolines is a well-established field with several named reactions available. The choice of method depends on the availability of starting materials and the desired substitution pattern. For our target, a 6-substituted quinoline, methods starting from substituted anilines are most appropriate.

Key Synthetic Methods

-

Friedländer Annulation: This is a powerful and straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde).[4][5] It often proceeds under milder conditions than other methods, making it suitable for substrates with sensitive functional groups.[6][7][8] The primary challenge can be the availability of the requisite 2-aminoaryl carbonyl starting material.

-

Gould-Jacobs Reaction: This reaction builds the quinoline ring from an aniline and an alkoxymethylenemalonate ester.[9][10] The process involves an initial condensation followed by a high-temperature thermal cyclization.[11][12] Subsequent hydrolysis and decarboxylation yield a 4-hydroxyquinoline, which can be further modified. This method is particularly effective for anilines with meta-electron-donating groups.[12]

-

Combes Synthesis: This acid-catalyzed reaction condenses an arylamine with a β-diketone.[13][14] The intermediate Schiff base undergoes ring closure to form the quinoline. The conditions can be harsh, but it is a reliable method for producing 2,4-substituted quinolines.

-

Skraup and Doebner-von Miller Reactions: These are classic methods that use an aniline and α,β-unsaturated carbonyl compounds (or precursors like glycerol in the Skraup synthesis).[15][16][17] While historically significant, they often require harsh acidic conditions and strong oxidizing agents, which can limit their applicability for complex, functionalized substrates.[18][19][20]

Caption: Comparison of two common quinoline synthesis pathways.

Protocol: Synthesis of 6-Bromo-2-chloroquinoline

This protocol describes a two-step process to generate a key intermediate, functionalized at both the 2- and 6-positions, allowing for selective, sequential modifications. The 6-bromo group serves as the handle for coupling with the pyrrolidine, while the 2-chloro group can be used for later-stage diversification.

Step 1: Friedländer Annulation to 6-Bromo-2-chloro-4-methylquinoline

-

Reactant Setup: In a round-bottom flask, dissolve 2-amino-5-bromobenzophenone (1.0 eq) in ethanol.

-

Reagent Addition: Add chloroacetone (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. Filter the solid and wash with cold ethanol, or concentrate the mixture and purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 2: De-methylation (if necessary) and further functionalization Further steps would involve standard transformations to convert the 4-methyl group or functionalize other positions as needed before coupling. For direct coupling, an intermediate like 6-bromo-2-chloroquinoline is highly valuable.[21][22]

Synthesis of the 2-Substituted Pyrrolidine Moiety (Synthon B)

The synthesis of enantioenriched 2-substituted pyrrolidines is critical, as stereochemistry often plays a defining role in biological activity.

Key Synthetic Methods

-

Asymmetric Catalysis: Numerous methods exist for the asymmetric synthesis of pyrrolidines. These include catalytic enantioselective allylic substitution followed by ring-closing metathesis or other cyclization strategies.[23][24] Iridium-catalyzed C-H borylation has also been used for the diastereodivergent kinetic resolution of racemic 2-substituted pyrrolidines.[25]

-

Biocatalysis (Transaminase-Triggered Cyclization): A highly efficient and green approach involves the use of transaminases.[26] Commercially available ω-chloroketones can be aminated by a transaminase, and the resulting chiral amine undergoes spontaneous intramolecular cyclization to yield the 2-substituted pyrrolidine with high enantiomeric excess.[27] Both (R)- and (S)-enantiomers can be accessed by selecting the appropriate enzyme.

-

From Chiral Pool: Starting from natural amino acids like L-proline or L-glutamic acid provides a straightforward route to chiral pyrrolidines, though this may limit the accessible diversity of the R-group at the 2-position.

Protocol: Biocatalytic Synthesis of (R)-2-Arylpyrrolidine[27][28]

-

Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM) as a cofactor.

-

Enzyme and Substrate: To the buffer, add the desired (R)-selective transaminase, isopropylamine (as the amine donor, typically in large excess), and the corresponding 4-chloro-1-aryl-1-butanone (1.0 eq).

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. Monitor conversion using HPLC or GC.

-

Workup and Extraction: Once the reaction is complete, basify the mixture with NaOH to pH > 12. Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified by precipitation as a salt (e.g., using tosic acid) or by column chromatography.[27]

Convergent Assembly: Coupling Strategies

The connection of the quinoline and pyrrolidine fragments is the crucial step in the synthesis. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[28][29] It offers excellent functional group tolerance and high yields. The choice of palladium precursor, phosphine ligand, and base is critical for success and must be optimized for the specific substrates.[21][30]

Key Parameters:

-

Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

-

Ligand: Sterically hindered, electron-rich phosphine ligands are required. Common choices include XPhos, RuPhos, Johnphos, or Josiphos-type ligands.

-

Base: A non-nucleophilic base is essential. NaOt-Bu, K₂CO₃, or Cs₂CO₃ are typical.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Coupling of 6-Bromoquinoline and 2-Arylpyrrolidine[22][31]

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add anhydrous toluene, followed by 6-bromoquinoline (1.0 eq) and the 2-arylpyrrolidine (1.2 eq).

-

Heating: Heat the reaction mixture to 110 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cooling and Quenching: Cool the reaction to room temperature and quench carefully with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes hypothetical optimization data for a Buchwald-Hartwig coupling, illustrating the importance of ligand and base selection.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | Johnphos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 45 |

| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 78 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 12 | 92 |

Advanced Strategies: C-H Functionalization

For late-stage diversification, direct C-H activation offers an atom-economical alternative to traditional cross-coupling.[31] This approach can be used to functionalize the quinoline core at various positions without pre-installing a halide.[32][33] For instance, transition-metal catalysts can direct the coupling of C-H bonds with a range of partners.[34][35] While synthetically elegant, these methods can suffer from challenges in regioselectivity, and reaction development is often required for each new substrate class.

Conclusion

The synthesis of novel this compound analogs is a highly achievable goal for medicinal chemistry programs through a robust, convergent strategy. The classic named reactions for quinoline synthesis, combined with modern biocatalytic or asymmetric methods for pyrrolidine construction, provide efficient access to the key building blocks. The Buchwald-Hartwig amination stands out as the most reliable and versatile method for their final assembly. By systematically exploring variations in each component and employing the detailed protocols outlined in this guide, researchers can efficiently generate diverse libraries of analogs for biological screening and the development of next-generation therapeutics.

References

A numbered list of all sources cited in the text, including the Title, Source, and a valid, clickable URL for verification.

-

Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

-

Quinoline - Wikipedia. Wikipedia. [Link]

-

Combes Quinoline Synthesis. Merck & Co. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

synthesis of quinoline derivatives and its applications | PPTX. Slideshare. [Link]

-

Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... ResearchGate. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central (PMC). [Link]

-

Combes quinoline synthesis - Wikipedia. Wikipedia. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link]

-

Doebner–Miller reaction - Wikipedia. Wikipedia. [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link]

-

Gould-Jacobs Reaction. Merck & Co. [Link]

-

Friedländer synthesis - Wikipedia. Wikipedia. [Link]

-

Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples. PubMed. [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PubMed Central (PMC). [Link]

-

Combes Quinoline Synthesis PDF. Scribd. [Link]

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central (PMC). [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]

-

Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]

-

C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme. [Link]

-

Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. PubMed. [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

-

Diastereodivergent Parallel Kinetic Resolution of Racemic 2-Substituted Pyrrolidines via Iridium-Catalyzed C(sp3)–H Borylation. ACS Catalysis. [Link]

-

Combes Quinoline Synthesis Mechanism. YouTube. [Link]

-

Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. ACS Publications. [Link]

-

Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ACS Publications. [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

-

Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. PubMed Central (PMC). [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Quinolinic acid and sigma receptor ligand: effect on pyramidal neurons of the CA1 sector of dorsal hippocampus following peripheral administration in rats. PubMed. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central (PMC). [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]

-

Synthesis of 2-Substituted Pyrrolidines from Nitriles. ResearchGate. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

-

Quinolizidine derivatives as ligands for sigma receptors. ResearchGate. [Link]

-

Sigma receptor - Wikipedia. Wikipedia. [Link]

Sources

- 1. Decahydrobenzoquinolin-5-one sigma receptor ligands: Divergent development of both sigma 1 and sigma 2 receptor selective examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma receptor - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Combes Quinoline Synthesis [drugfuture.com]

- 14. scribd.com [scribd.com]

- 15. Quinoline - Wikipedia [en.wikipedia.org]

- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. experts.illinois.edu [experts.illinois.edu]

- 20. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. ias.ac.in [ias.ac.in]

- 29. researchgate.net [researchgate.net]

- 30. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 35. Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Diversity of Naturally Occurring Quinoline Alkaloids

Abstract

Quinoline alkaloids constitute a vast and structurally diverse class of natural products, renowned for their profound physiological effects and therapeutic applications. From the historic antimalarial quinine to the potent anticancer agent camptothecin, these compounds have been pivotal in the development of modern medicine. This technical guide provides a comprehensive exploration of the diversity of naturally occurring quinoline alkaloids for researchers, scientists, and drug development professionals. We will delve into their structural classification, intricate biosynthetic origins, modern methodologies for their isolation and characterization, and their wide-ranging biological activities. The narrative emphasizes the causality behind experimental choices, grounding all claims in authoritative scientific literature to ensure trustworthiness and accuracy.

Introduction: The Quinoline Scaffold, a Privileged Structure in Nature